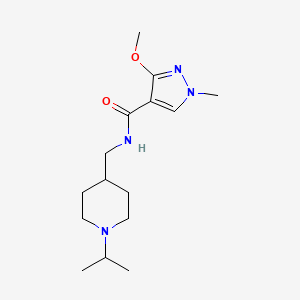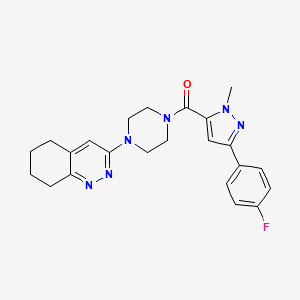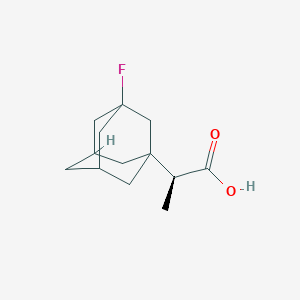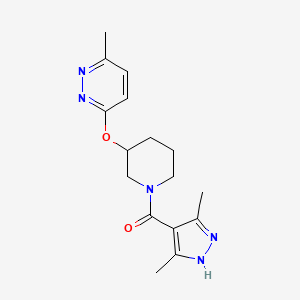![molecular formula C25H28N2O5 B2871618 2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-39-9](/img/structure/B2871618.png)
2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
カタログ番号 B2871618
CAS番号:
886163-39-9
分子量: 436.508
InChIキー: BSMIBAVMENUODS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a dimethylamino propyl group and an ethoxyphenyl group. These groups are common in many organic compounds and can impart various properties to the molecule .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the dimethylamino group can participate in various reactions, such as those involving alkyl halides and sulfuric esters .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, boiling point, freezing point, etc., depend on the molecular structure of the compound. For instance, a compound with a dimethylamino group might be miscible in water .科学的研究の応用
Synthesis and Derivatives
- The compound can be synthesized through specific reactions involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis method allows for a wide range of derivatives of this compound, demonstrating its adaptability in chemical synthesis (Vydzhak & Panchishyn, 2010).
Potential in Organic Electronic Devices
- A study on a related n-type conjugated polyelectrolyte with a similar structural backbone highlights its application in electronic devices like solar cells. This suggests the potential of the 2-(3-(Dimethylamino)propyl) compound in the field of organic electronics, particularly in enhancing the efficiency and stability of these devices (Hu et al., 2015).
Photophysical Properties for OLED Materials
- Another study focuses on the optoelectronic and charge transport properties of related compounds, indicating their suitability as materials for organic light-emitting diodes (OLEDs). This implies that the 2-(3-(Dimethylamino)propyl) compound could be useful in developing efficient OLED materials (Wazzan & Irfan, 2019).
Role in Synthesizing Heterocyclic Systems
- The compound also plays a role in the synthesis of heterocyclic systems. Its derivatives have been used in the preparation of various heterocyclic compounds, indicating its versatility in organic synthesis (Selič, Grdadolnik & Stanovnik, 1997).
Applications in Electroluminescent Layers
- Research into low-molecular-weight compounds with structural similarities to the 2-(3-(Dimethylamino)propyl) compound shows promise in electroluminescent layers for organic displays. This points to its potential application in the field of display technology (Dobrikov, Dobrikov & Aleksandrova, 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-ethoxyphenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-5-31-17-9-7-16(8-10-17)22-21-23(28)19-12-11-18(30-4)15-20(19)32-24(21)25(29)27(22)14-6-13-26(2)3/h7-12,15,22H,5-6,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMIBAVMENUODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)


![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)




![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)

